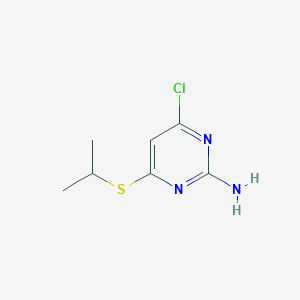![molecular formula C11H10O2 B3036261 4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione CAS No. 339029-09-3](/img/structure/B3036261.png)
4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione
Vue d'ensemble
Description
4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione is a complex organic compound with a unique tricyclic structure.
Mécanisme D'action
Target of Action
Mode of Action
The mode of action of 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione involves electrochemical reduction . In the first cathodic wave at –2.0 V, it gives dihydro-dimer products. In contrast, reduction in the second cathodic wave at –2.75 V in the presence of acetic anhydride gives a substituted barbaralane, 2,6-diacetoxy-4,8-dimethyltricyclo .
Méthodes De Préparation
Analyse Des Réactions Chimiques
4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Electrochemical reduction of this compound at –2.0 V results in dihydro-dimer products.
Substitution: The compound can undergo substitution reactions, although specific details on the reagents and conditions are limited.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione has several scientific research applications:
Comparaison Avec Des Composés Similaires
4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione can be compared with other similar compounds such as:
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: Undergoes similar photochemical rearrangements.
3,4-Dimethyltricyclo[4.2.2.0(2,5)]deca-3,9-diene-7,7,8,8-tetraone: Another tricyclic compound with different reactivity and applications.
9-Methyltricyclo[4.2.1.1(2,5)]deca-3,7-diene-9,10-diol: Exhibits different chemical properties and reactions.
The uniqueness of this compound lies in its specific tricyclic structure and the types of reactions it undergoes, making it valuable for various research applications.
Propriétés
IUPAC Name |
4,8-dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-6-3-8(12)11-5-10(6,11)9(13)4-7(11)2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNACIZHNSADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C23C1(C2)C(=O)C=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![15-(4-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036179.png)
![15-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036180.png)
![15-(3-Chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036181.png)
![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B3036185.png)
![(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036186.png)
![2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3036187.png)
![2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3036191.png)



![4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B3036196.png)
![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide](/img/structure/B3036199.png)
![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide](/img/structure/B3036200.png)
